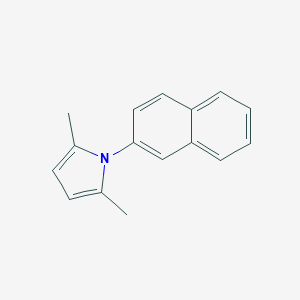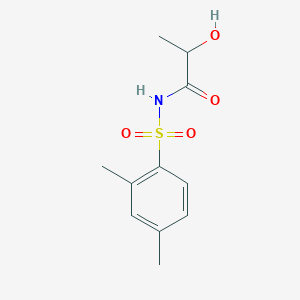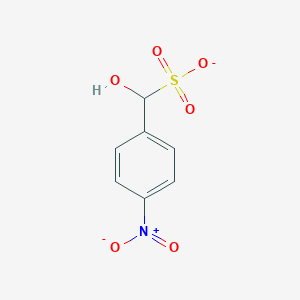![molecular formula C15H14N4OS B273791 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273791.png)
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone exhibits low toxicity towards normal cells, suggesting that it may have a favorable safety profile for use in humans. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and for developing new cancer therapies. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient methods for its preparation.
Méthodes De Synthèse
The synthesis of 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves the reaction of furaldehyde, 2-aminothiophenol, and 2,3-dihydro-1H-pyrimidine-4,6-dione in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
Nom du produit |
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone |
|---|---|
Formule moléculaire |
C15H14N4OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14N4OS/c1-2-6-12-11(5-1)13-14(16-9-17-15(13)21-12)19-18-8-10-4-3-7-20-10/h3-4,7-9H,1-2,5-6H2,(H,16,17,19)/b18-8+ |
Clé InChI |
RZQBUENNABHIEU-QGMBQPNBSA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CO4 |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)